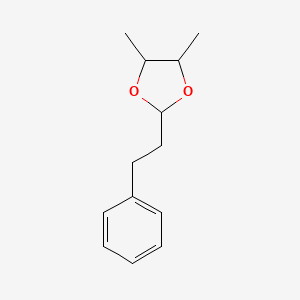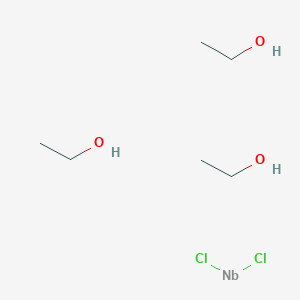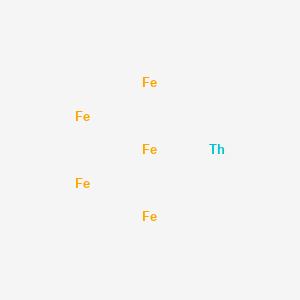
Iron;thorium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;thorium is an intermetallic compound that combines the properties of both iron and thorium. Iron is a transition metal known for its strength, ductility, and high melting point, while thorium is a slightly radioactive actinide with potential applications in nuclear energy. The combination of these two elements results in a compound with unique physical and chemical properties, making it of interest in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron;thorium compounds typically involves metallothermic reduction reactions. These reactions use reactive metals to reduce compounds, producing metals, alloys, and composites. For instance, thorium can be reduced using magnesium or calcium in a high-temperature environment to form thorium metal, which can then be combined with iron to form the desired intermetallic compound .
Industrial Production Methods: Industrial production of this compound compounds often involves the extraction of thorium from its ores, such as thorite and monazite. The extracted thorium is then purified and combined with iron through high-temperature metallurgical processes. These processes ensure the formation of a stable intermetallic compound with the desired properties .
Chemical Reactions Analysis
Types of Reactions: Iron;thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation state of thorium in these compounds is typically +4, while iron can exhibit multiple oxidation states, such as +2 and +3 .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include hydrochloric acid, sulfuric acid, and various organic solvents. These reactions often occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, oxidation reactions may produce thorium dioxide and iron oxides, while reduction reactions can yield pure thorium and iron metals .
Scientific Research Applications
Iron;thorium compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iron;thorium compounds involves their interaction with various molecular targets and pathways. In biological systems, iron is essential for the production of hemoglobin and other respiratory enzymes, while thorium’s radioactive properties can cause cellular damage through ionizing radiation . The combination of these elements results in a compound that can interact with both biological and non-biological systems in unique ways .
Comparison with Similar Compounds
Thorium dioxide (ThO2): A common thorium compound used in nuclear reactors.
Iron oxides (Fe2O3, Fe3O4): Widely used in various industrial applications, including pigments and magnetic materials.
Comparison: Iron;thorium compounds are unique due to the combination of iron’s metallic properties and thorium’s radioactive characteristics.
Properties
CAS No. |
12518-89-7 |
|---|---|
Molecular Formula |
Fe5Th |
Molecular Weight |
511.26 g/mol |
IUPAC Name |
iron;thorium |
InChI |
InChI=1S/5Fe.Th |
InChI Key |
GJEZFXDASHZTRO-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Th] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


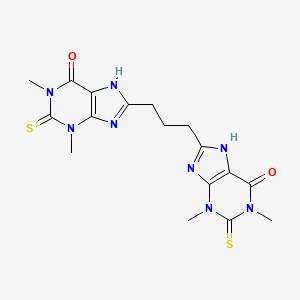

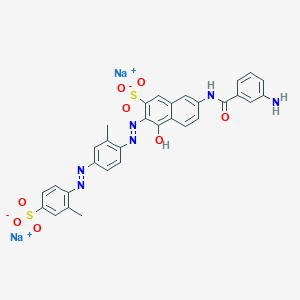
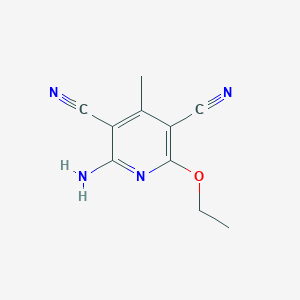
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
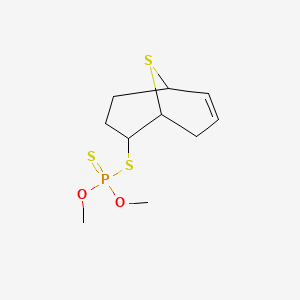

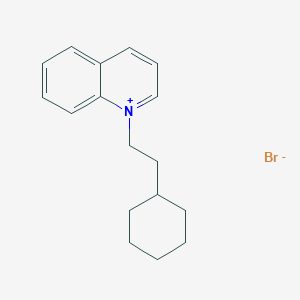


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
